2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol
Description
2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol is a phenolic derivative characterized by a central phenol ring substituted with two 1-phenylethyl groups at the 4- and 6-positions and a morpholin-4-ylmethyl group at the 2-position. This compound’s structural complexity suggests applications in pharmaceutical or material science contexts, particularly in antioxidant, antimicrobial, or UV-stabilizing roles .
Properties
CAS No. |
919361-80-1 |
|---|---|
Molecular Formula |
C27H31NO2 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)-4,6-bis(1-phenylethyl)phenol |
InChI |
InChI=1S/C27H31NO2/c1-20(22-9-5-3-6-10-22)24-17-25(19-28-13-15-30-16-14-28)27(29)26(18-24)21(2)23-11-7-4-8-12-23/h3-12,17-18,20-21,29H,13-16,19H2,1-2H3 |
InChI Key |
HFUHCTYZBCZAEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)C3=CC=CC=C3)O)CN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol typically involves the reaction of 4,6-bis(1-phenylethyl)phenol with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Phenolic Compounds
Physicochemical and Crystallographic Insights
- Crystal Packing: Intramolecular hydrogen bonds (e.g., O–H⋯N) stabilize planar conformations in phenolic derivatives, as seen in related Schiff base compounds . The morpholine group in the target compound may disrupt planarity, altering crystallization behavior.
Biological Activity
2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol is a compound with potential therapeutic applications due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a morpholine ring which enhances its solubility and biological interactions. The presence of two phenylethyl groups contributes to its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, coumarin derivatives, which share some structural similarities, have shown strong radical-scavenging activities and protective effects against oxidative stress in various cell lines .
| Compound | IC50 (mg/mL) | Mechanism |
|---|---|---|
| 2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol | TBD | Scavenging free radicals |
| Coumarin derivative | 0.09–0.12 | Hydroxyl radical scavenging |
Cytotoxic Effects
The cytotoxicity of 2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol has been assessed in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and DNA damage .
| Cell Line | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h | IC50 (µg/mL) at 72h |
|---|---|---|---|
| PC3 (Prostate) | TBD | TBD | TBD |
| DU145 (Prostate) | TBD | TBD | TBD |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of signaling pathways : Similar compounds have been shown to inhibit pathways involved in cell proliferation and survival, such as the STAT3 signaling pathway .
- Induction of apoptosis : Evidence suggests that the compound may cause chromatin condensation and DNA damage leading to programmed cell death.
Case Studies
- Study on Anticancer Activity : A study evaluated the effects of 2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol on prostate cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
- Oxidative Stress Protection : In vitro studies demonstrated that this compound could protect against oxidative damage in human fibroblasts, likely due to its antioxidant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
